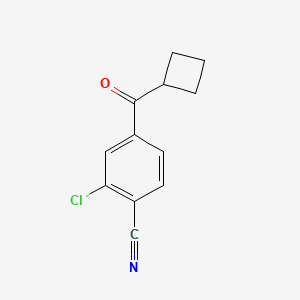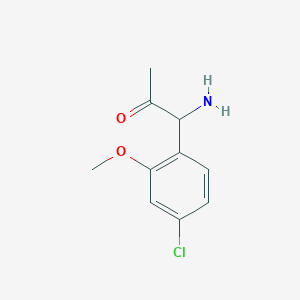![molecular formula C8H6F2N2 B13053389 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13053389.png)
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions, a methyl group at the 1 position, and a pyrrolo[2,3-B]pyridine core. Its molecular formula is C8H6F2N2, and it has a molecular weight of 168.14 g/mol .
Méthodes De Préparation
The synthesis of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromo-5-iodopyridine, the cyclization precursor can be obtained in high yield, followed by base-mediated conversion to the pyrrolopyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The fluorine atoms and the methyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with molecular targets, such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of cancer cell growth and metastasis.
Comparaison Avec Des Composés Similaires
4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine can be compared with other pyrrolo[2,3-B]pyridine derivatives, such as:
1H-Pyrrolo[2,3-B]pyridine: Lacks the fluorine and methyl substitutions, resulting in different chemical and biological properties.
4,5-Difluoro-1H-pyrrolo[2,3-B]pyridine: Similar structure but without the methyl group, which can affect its reactivity and interactions.
1-Methyl-1H-pyrrolo[2,3-B]pyridine: Lacks the fluorine atoms, leading to different electronic and steric effects.
Propriétés
Formule moléculaire |
C8H6F2N2 |
|---|---|
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
4,5-difluoro-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c1-12-3-2-5-7(10)6(9)4-11-8(5)12/h2-4H,1H3 |
Clé InChI |
ACPIWQVDQUXVEV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C(=CN=C21)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053314.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053316.png)
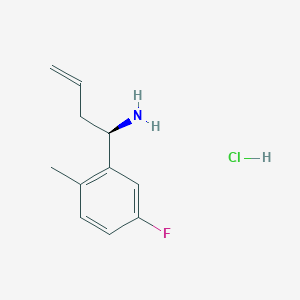

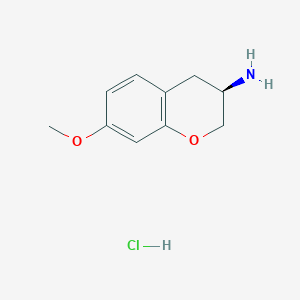
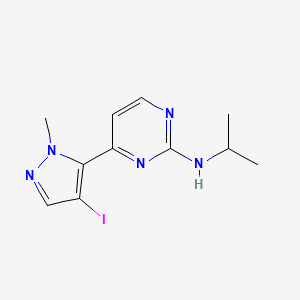
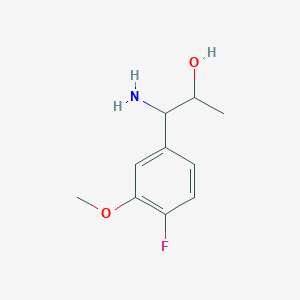


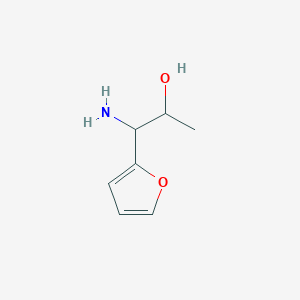
![4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13053361.png)
